REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH:9][C:10](=O)OC(C)(C)C)=O.C(OC=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])C.C(O)(C(F)(F)F)=O>C(Cl)(Cl)Cl>[N:9]1[C:4]2[C:3](=[CH:8][CH:7]=[N:6][CH:5]=2)[CH:1]=[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:10]=1
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=NC=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(=O)OCC
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 4 hr
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue with flash column with hexane/EtOAc (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=NC=C12)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |